

# The TAIRE Family Kinases: Molecular Architecture & Biological Function

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## Compound of Interest

Compound Name: FMF-04-159-2

CAS No.: 2364489-81-4

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## Executive Summary

The TAIRE family comprises five serine/threonine kinases within the CMGC superfamily, defined by a variant motif in the

C-helix of the kinase domain: PCTAIRE (CDK16, 17, 18) and PFTAIRE (CDK14, 15).<sup>[1][2]</sup> Unlike canonical CDKs that drive cell cycle transitions via soluble cyclin complexes, TAIRE kinases function primarily at the plasma membrane and in vesicle trafficking, regulating processes from spermatogenesis to Wnt signaling. Their activation requires a unique tripartite complex with Cyclin Y (CCNY) and 14-3-3 proteins, presenting a novel "switch" mechanism for therapeutic targeting in oncology and neurodegeneration.

## Molecular Architecture & Classification

### The TAIRE Motif Definition

The defining feature of this subfamily is the substitution of the canonical PSTAIRE sequence (found in CDK1/2) with PCTAIRE or PFTAIRE in the

C-helix. This helix is the structural anchor for cyclin binding. The variation alters the hydrophobic interface, necessitating a specialized cyclin partner: Cyclin Y or Cyclin Y-like 1 (CCNYL1).

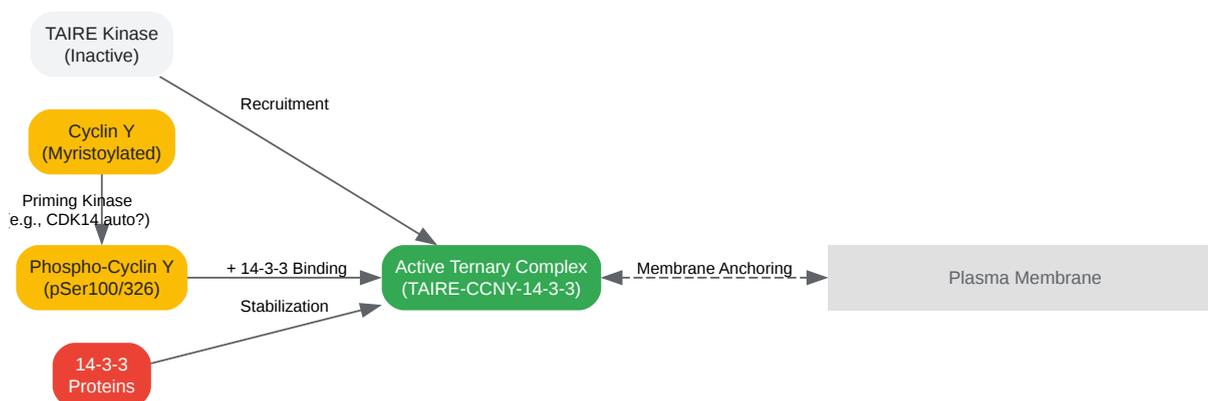
Subfamily	Gene Symbol	Protein Name	Key Motif	Primary Tissue Expression
PFTAIRE	CDK14	PFTK1	PFTAIRE	Ubiquitous; High in testis/brain
CDK15	PFTK2	PFTAIRE	Brain, Testis, Kidney	
PCTAIRE	CDK16	PCTK1	PCTAIRE	Testis (Spermatids), Brain
CDK17	PCTK2	PCTAIRE	Brain (Neurons)	
CDK18	PCTK3	PCTAIRE	Brain, Testis	

## The Regulatory Triad: TAIRE-Cyclin Y-14-3-3

Canonical CDKs are activated simply by cyclin binding and T-loop phosphorylation. TAIRE kinases require a third component.

- Cyclin Y Recruitment: CCNY contains an N-terminal myristoylation signal, tethering the complex to the plasma membrane.<sup>[3]</sup>
- Phospho-Priming: CCNY must be phosphorylated at Ser100 and Ser326.
- 14-3-3 Locking: These phospho-sites recruit 14-3-3 proteins, which act as a "molecular glue" to stabilize the TAIRE-CCNY interaction. Without 14-3-3, the affinity between TAIRE kinases and Cyclin Y is physiologically insufficient for activation.

### Diagram 1: The TAIRE Activation Mechanism



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Caption: The TAIRE activation triad. 14-3-3 proteins stabilize the interaction between the kinase and phosphorylated Cyclin Y, anchoring the holoenzyme to the membrane.

## Physiological Functions Spermatogenesis (CDK16)

CDK16 is indispensable for male fertility.<sup>[4][5]</sup>

- Mechanism: It regulates the formation of the sperm head and the assembly of the acrosome.
- Cargo Transport: CDK16 interacts with COPII vesicle components. It phosphorylates NSF (N-ethylmaleimide-sensitive factor) at Ser569, facilitating the disassembly of SNARE complexes required for membrane fusion during acrosome biogenesis.
- Phenotype: Cdk16 knockout mice are viable but male-sterile due to malformed spermatozoa (round-headed sperm).

## Wnt Signaling (CDK14)

CDK14 acts as a critical amplifier of Wnt/

-catenin signaling.

- Mechanism: The CDK14-Cyclin Y complex phosphorylates the Wnt co-receptor LRP6 at G2/M-specific sites (Ser1490). This phosphorylation primes LRP6 for further activation by CK1

, enhancing signal transduction upon Wnt ligand binding.

- Implication: This couples cell cycle progression (G2/M) with cell fate determination (Wnt), ensuring Wnt responsiveness peaks prior to mitosis.

## Neuronal Physiology (CDK17/18)

Highly expressed in post-mitotic neurons, these kinases regulate cytoskeletal dynamics.

- CDK17: Modulates dendrite development and neuronal migration.
- CDK18: Implicated in Tau phosphorylation.[6] Aberrant CDK18 activity contributes to the hyperphosphorylation of Tau seen in Alzheimer's disease neurofibrillary tangles.[6] It also plays a role in DNA damage response (ATR signaling) in replicating cells.

## Pathological Implications & Drug Discovery

### Oncology

- CDK14 (PFTK1): Overexpressed in colorectal, hepatocellular, and breast cancers. It functions as an oncogene by driving Wnt signaling and non-canonical cell cycle progression.
- CDK16 (PCTK1): Associated with high-grade prostate cancer and melanoma.

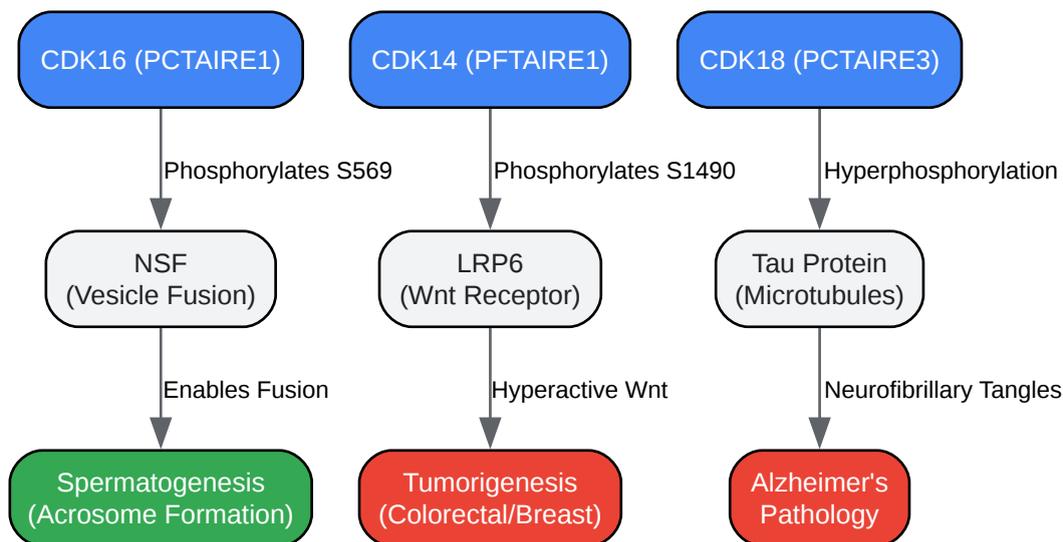
### Therapeutic Targeting

Developing selective inhibitors is challenging due to the high ATP-pocket homology among CDKs. However, the unique Cys residue in the TAIRE motif (e.g., Cys206 in CDK16) offers a handle for covalent inhibitors.

- Lead Compound:**FMF-04-159-2**
  - Mechanism:[2][5][7][8] Covalent modification of the non-catalytic cysteine in the TAIRE helix.

- Selectivity: Pan-TAIRE (CDK14/16/17/18) with reduced activity against CDK1/2.[2]
- Effect: Induces G2/M arrest and suppresses Wnt signaling in cancer models.

## Diagram 2: TAIRE Signaling & Disease Pathways



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Caption: Distinct signaling axes of TAIRE kinases linking them to fertility, cancer, and neurodegeneration.

## Experimental Protocols

### Protocol 1: Reconstituting Active TAIRE Kinase In Vitro

Rationale: TAIRE kinases expressed in bacteria (*E. coli*) are inactive because they lack Cyclin Y and the necessary eukaryotic post-translational modifications (phosphorylation) required for 14-3-3 binding.

Workflow:

- Expression System: Use HEK293T or Sf9 insect cells.
- Transfection: Co-transfect plasmids encoding:
  - FLAG-tagged CDK14/16.

- HA-tagged Cyclin Y (CCNY).
- (Optional but recommended) Myc-tagged 14-3-3
- .
- Lysis: Lyse cells in buffer containing phosphatase inhibitors (NaF, Na<sub>3</sub>VO<sub>4</sub>) to preserve the CCNY phosphorylation.
- Purification: Immunoprecipitate with anti-FLAG beads.
  - QC Step: Western blot for HA (Cyclin Y) and endogenous/Myc 14-3-3 to confirm complex formation.
- Kinase Assay:
  - Substrate: Myelin Basic Protein (MBP) or Histone H1. (Note: They are less active on Histone H1 than CDK1/2; MBP is preferred).
  - Reaction: Incubate with [<sup>32</sup>P]ATP or ATP-  
-S for 30 min at 30°C.
  - Readout: Scintillation counting or Western blot (anti-phospho-substrate).

## Protocol 2: Monitoring Membrane Localization

Rationale: To verify functional activation, one must confirm membrane recruitment.

- Tagging: Generate GFP-CDK16 and RFP-Cyclin Y constructs.
- Mutant Controls: Include a Cyclin Y G2A mutant (myristoylation deficient).
- Imaging: Confocal microscopy.
  - Result: WT complex localizes to the plasma membrane. G2A mutant restricts the complex to the cytoplasm/nucleus, rendering the kinase functionally impaired for surface receptor

signaling.

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